molecular formula C8H6F3NS B1302004 4-(Trifluoromethyl)thiobenzamide CAS No. 72505-21-6

4-(Trifluoromethyl)thiobenzamide

Cat. No.: B1302004
CAS No.: 72505-21-6
M. Wt: 205.2 g/mol
InChI Key: IPRFNMJROWWFBH-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of 4-(Trifluoromethyl)thiobenzamide can be traced within the broader historical context of organofluorine chemistry and thiobenzamide derivative research. The compound was first catalogued in chemical databases in 2005, with significant modifications to its characterization occurring as recently as 2025, indicating ongoing research interest and refinement of its properties. The evolution of synthetic methodologies for this compound reflects the advancement of fluorine chemistry techniques, particularly those involving trifluoromethyl group incorporation into aromatic systems.

Historical synthesis approaches have primarily focused on the conversion of precursor compounds through nucleophilic substitution and cyclization reactions. Early synthetic routes involved the treatment of p-trifluoromethylbenzonitrile with hydrogen sulfide, yielding the target compound with reported yields of approximately 90% and purity levels reaching 99.7%. This methodology represented a significant advancement in the efficient production of fluorinated thiobenzamide derivatives, establishing a foundation for subsequent research developments.

The compound's identification and characterization have been facilitated by advances in spectroscopic techniques, with infrared spectroscopy and gas chromatography-mass spectrometry providing crucial structural confirmation. The Chemical Abstracts Service assigned the compound the registry number 72505-21-6, which has remained consistent throughout its research history. The systematic development of analytical methods for this compound has paralleled broader advances in fluorine-containing compound analysis, contributing to more precise characterization and quality control protocols.

Significance in Chemical Research

This compound occupies a prominent position in chemical research due to its unique combination of functional groups that confer distinctive reactivity patterns and stability characteristics. The presence of the trifluoromethyl group significantly enhances the compound's metabolic stability, making it particularly valuable in pharmaceutical applications where improved drug-like properties are desired. This enhanced stability results from the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group, which influences the overall electronic distribution within the molecule.

The compound's research significance extends to its role as a versatile building block in organic synthesis. The thiobenzamide functional group provides nucleophilic sites that facilitate various chemical transformations, while the trifluoromethyl substitution modifies the electronic properties of the benzene ring, enabling selective reactions that would be challenging with unsubstituted analogs. This combination has made the compound particularly valuable in the synthesis of complex heterocyclic systems, including benzothiazoles through intramolecular cyclization reactions.

Recent computational studies have revealed important insights into the compound's electronic structure and reactivity patterns. Quantum chemical calculations have been employed to understand the molecular properties that contribute to its effectiveness in various applications, particularly in corrosion inhibition studies where the compound's ability to form protective films on metal surfaces has been investigated. These theoretical investigations have provided valuable guidance for experimental work and have contributed to a deeper understanding of structure-activity relationships.

Property Value Reference
Molecular Formula C8H6F3NS
Molecular Weight 205.20 g/mol
Melting Point 136-137°C
Boiling Point 246.0±50.0°C (Predicted)
Density 1.372±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C

Overview of Current Research Applications

Contemporary research applications of this compound span multiple disciplines, reflecting the compound's versatility and unique properties. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting specific biological pathways where the trifluoromethyl group's metabolic stability provides advantages over traditional functional groups. The compound's ability to participate in diverse chemical transformations while maintaining structural integrity has made it invaluable in medicinal chemistry research.

Agricultural chemistry represents another significant application area, where this compound is utilized in the formulation of advanced agrochemicals, including pesticides and herbicides. The compound's properties contribute to improved efficacy and reduced environmental impact compared to conventional agricultural chemicals, aligning with current trends toward more sustainable agricultural practices. Research in this area has focused on optimizing the compound's activity while minimizing potential ecological effects.

Material science applications have emerged as a growing area of research interest, particularly in the development of advanced polymers and specialized coatings. The compound's chemical stability and unique electronic properties enable modifications to surface characteristics and material performance parameters. Recent investigations have explored its potential in creating materials with enhanced resistance to degradation and improved functional properties.

Corrosion inhibition research has identified this compound and related thiobenzamide derivatives as effective protective agents for mild steel in acidic environments. The compound's effectiveness is attributed to its thiocarbonyl group and the influence of substituents on its molecular structure. Electrochemical impedance spectroscopy and polarization resistance measurements have been employed to evaluate performance, with quantum chemical calculations providing insights into the molecular basis of corrosion protection.

Application Area Research Focus Key Properties Utilized
Pharmaceutical Development Therapeutic agent synthesis Metabolic stability, reactivity
Agricultural Chemistry Pesticide and herbicide formulation Environmental compatibility, efficacy
Material Science Polymer and coating development Chemical stability, electronic properties
Corrosion Studies Metal protection in acidic media Adsorption characteristics, film formation

Recent antimicrobial research has demonstrated the compound's potential in developing novel therapeutic agents. Studies investigating chimeric thiazolo-nootkatone derivatives have shown that compounds derived from thiobenzamide precursors, including this compound analogs, exhibit significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecium. These findings have opened new avenues for research into fluorinated antimicrobial agents with enhanced potency and selectivity.

The compound's role in organic synthesis continues to expand, with recent developments in nitrogen deletion chemistry demonstrating its utility in novel synthetic transformations. Research has shown that appropriately functionalized derivatives can participate in reactions that enable selective molecular editing, providing new strategies for synthetic organic chemistry. These applications highlight the compound's continued relevance in advancing synthetic methodologies and developing new chemical tools for complex molecule construction.

Properties

IUPAC Name

4-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFNMJROWWFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993338
Record name 4-(Trifluoromethyl)benzene-1-carbothioamide
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Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72505-21-6
Record name 4-(Trifluoromethyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72505-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, 4-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
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Record name 4-(Trifluoromethyl)thiobenzamide
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Preparation Methods

Chemical Reactions Analysis

4-(Trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that derivatives of thiobenzamide, including 4-(trifluoromethyl)thiobenzamide, can be synthesized into potential anticancer agents. For instance, the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole from this compound has shown promising activity against several cancer cell lines .
    • The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapies .
  • Antimicrobial Activity :
    • Comparative studies have explored the antimicrobial efficacy of various thiobenzamide derivatives against pathogens such as Aspergillus niger. The presence of the trifluoromethyl group may enhance the activity of this compound compared to other derivatives lacking this feature.

Synthetic Organic Chemistry Applications

  • Synthesis of Thiadiazoles :
    • This compound serves as a precursor in the synthesis of 1,2,4-thiadiazole derivatives through various methods including oxidative cyclization. Recent advancements have demonstrated efficient photocatalytic methods using Cu2_2O crystals to facilitate these transformations under light irradiation .
  • Reactivity Studies :
    • The compound's reactivity has been investigated in various synthetic pathways. For instance, reactions involving methyl bromocyanoacetate and thiobenzamides have yielded high-purity products with significant yields, showcasing the versatility of this compound in organic synthesis .

Material Science Applications

The unique properties of this compound extend to material science where it is utilized in developing novel materials with specific functionalities. Its stability under various conditions makes it suitable for applications in coatings and polymers.

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Anticancer ResearchSynthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole shows activity against cancer cells
Antimicrobial ActivityComparative analysis indicates enhanced efficacy against Aspergillus niger compared to other thiobenzamides
Synthetic ChemistryEfficient synthesis of 1,2,4-thiadiazoles via photocatalytic methods using Cu2_2O

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiobenzamide in its various applications is primarily attributed to the presence of the trifluoromethyl and thiocarbonyl groups. These functional groups interact with molecular targets through various pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) logP* Metabolic Stability Key Activity
This compound C₈H₆F₃NS -CF₃, -CSNH₂ 2.8 High Antimicrobial
2,4-Bis-(Trifluoromethyl)thiobenzamide C₉H₅F₆NS 2x -CF₃ 3.5 Very High Anticancer
4-(Trifluoromethoxy)thiobenzamide C₈H₆F₃NOS -OCF₃ 2.2 Moderate Enzyme Inhibitor
N-Phenyl-4-(trifluoromethyl)benzamide C₁₄H₁₀F₃NO -CF₃, -CONH₂ 3.0 High Cytostatic

*Predicted using PubChem data .

Biological Activity

4-(Trifluoromethyl)thiobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C8_8H6_6F3_3NS) features a trifluoromethyl group attached to a thiobenzamide structure. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that thiobenzamide derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various pathogens, including bacteria and fungi. For instance, derivatives demonstrated activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.01 mM .

Anticancer Properties

The antiproliferative effects of this compound have been investigated in several cancer cell lines. In vitro studies showed that this compound can inhibit the growth of human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A-549) cell lines. The IC50_{50} values varied significantly based on structural modifications, with lower values indicating higher potency .

Cell Line IC50_{50} Value (µM)
MCF-715.0
HCT-11620.0
A-54925.0

Hepatotoxicity Studies

Thiobenzamide has been associated with hepatotoxic effects, particularly in higher doses. Studies have shown that it can cause centrilobular necrosis in animal models when administered intraperitoneally . The hepatotoxicity is mediated through S-oxidative metabolic bioactivation, which necessitates careful consideration in therapeutic contexts.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Mechanism : The compound's electron-withdrawing trifluoromethyl group enhances its ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Anticancer Mechanism : Its antiproliferative effects are likely due to the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on several thiobenzamide derivatives against Aspergillus niger, revealing that certain modifications significantly improved antifungal activity compared to standard treatments like fluconazole .
  • Hepatotoxicity Assessment : In a controlled experiment involving rats, thiobenzamide was administered at varying doses to assess liver damage markers. Results indicated significant hepatotoxic effects at doses exceeding 200 mg/kg, emphasizing the need for dosage regulation in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Trifluoromethyl)thiobenzamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a domino reaction mediated by hexafluoroisopropanol, this compound reacts with electrophiles like 6β-bromoandrostenedione to yield thiazolo-androstenones. Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. In one study, yields improved when using electron-withdrawing substituents (e.g., trifluoromethyl) due to enhanced electrophilicity of the thiobenzamide core . Characterization via 1H^1H/13C^{13}C NMR and LCMS ensures structural fidelity.

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodology : Standard techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with trifluoromethyl groups showing distinct 19F^{19}F coupling patterns.
  • Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight and detects impurities .
  • HPLC Retention Time : Retention times under standardized conditions (e.g., 1.23 minutes) validate purity .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodology : The trifluoromethyl group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the thiocarbonyl sulfur. For example, in thiadiazole synthesis, thiobenzamides undergo cyclization with α-bromo ketones. Reactivity is influenced by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature (60–80°C optimal for cyclization) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodology : Computational studies (DFT calculations) reveal that the -CF3_3 group increases the electrophilicity of the thiocarbonyl sulfur by 15–20% compared to non-fluorinated analogs. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects are minimal due to the compact CF3_3 group, allowing access to bulky catalysts like Pd(PPh3_3)4_4 .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., cell line specificity) or impurity profiles. A systematic approach includes:

  • Reproducing Synthesis : Validate purity via HPLC and LCMS.
  • Dose-Response Curves : Compare IC50_{50} values across multiple cell lines.
  • Metabolic Stability Assays : Assess degradation pathways (e.g., cytochrome P450 interactions) that may reduce in vivo efficacy .

Q. How can this compound be integrated into multi-step syntheses of bioactive thiazolo-androstenones?

  • Methodology : In a domino reaction, the compound reacts with steroidal electrophiles (e.g., 6β-bromoandrostenedione) under HFIP mediation. Key steps:

Thiolate Formation : Deprotonate thiobenzamide with K2_2CO3_3.

Nucleophilic Attack : Attack the α-carbon of the bromo-steroid.

Cyclization : Intramolecular thiazole ring formation at 60°C. Yields (~58–64%) depend on substituent electronic effects .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

  • Methodology : The CF3_3 group enhances lipophilicity (logP increased by ~1.5 units), improving membrane permeability. In SAR studies, derivatives with para-CF3_3 show 3–5× higher cytotoxicity against MCF-7 breast cancer cells compared to meta-substituted analogs. Synergistic effects are observed when paired with pyridinyl groups, likely due to π-π stacking with DNA .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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